Brompromazine Hydrochloride

Description

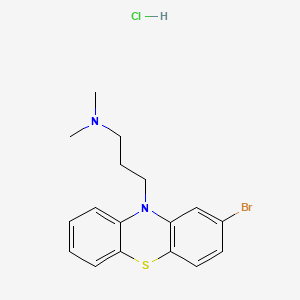

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-bromophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFJFTNMIZQSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Studies of Brompromazine Hydrochloride

Methodologies for the Chemical Synthesis of Brompromazine Hydrochloride

The synthesis of this compound, a notable phenothiazine (B1677639) derivative, is a multi-step process that has been the subject of various research endeavors to enhance its efficiency and purity. The core of its synthesis involves the strategic formation of the phenothiazine ring system, followed by the attachment of a specific side chain.

Exploration of Synthetic Pathways and Reaction Mechanisms

The most widely recognized synthetic route for this compound commences with the creation of the 2-bromophenothiazine core. A common method to achieve this is through the thionation of a substituted diphenylamine. For instance, 3-chloro-N-phenylbenzenamine reacts with sulfur to form 2-chloro-10H-phenothiazine, a similar phenothiazine core. gpatindia.com

A pivotal step in the synthesis is the N-alkylation of the phenothiazine nucleus. This is typically accomplished by reacting the phenothiazine intermediate with an appropriate alkyl halide. researchgate.netmedcraveonline.com In the case of Brompromazine, this involves reacting 2-bromophenothiazine with N,N-dimethyl-3-chloropropylamine. evitachem.com This reaction is often carried out in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide to improve the reaction's molar yield. google.com The reaction mechanism involves the deprotonation of the nitrogen atom on the phenothiazine ring, which then acts as a nucleophile, attacking the alkyl halide.

The final stage of the synthesis is the conversion of the free base into its hydrochloride salt. google.com This is typically achieved by treating a solution of the synthesized Brompromazine base with hydrogen chloride gas or a solution of HCl in a suitable solvent like isopropanol. google.comgoogle.com

Optimization of Synthetic Yields and Purity for Research Applications

For research and pharmaceutical applications, achieving high yields and purity is paramount. researchgate.netnih.gov Optimization strategies often focus on reaction conditions, such as the choice of solvents and catalysts. For example, in the synthesis of the related compound chlorpromazine (B137089), using a combination of sodium hydroxide and tetrabutylammonium bromide as condensing agents has been shown to significantly increase the molar yield of the condensation reaction to over 90%. google.com

Purification of the final product is critical. Techniques such as recrystallization from suitable solvents, like a mixture of toluene (B28343) and methanol (B129727) followed by the addition of ethyl acetate (B1210297), are employed to obtain crystalline this compound with low levels of impurities. google.com The purity of the synthesized compound is typically verified using analytical methods like High-Performance Liquid Chromatography (HPLC). medpharmres.com

| Parameter | Condition/Reagent | Effect on Synthesis |

| Condensing Agent | Sodium Hydroxide and Tetrabutylammonium Bromide | Increases molar yield of the N-alkylation step significantly. google.com |

| Solvent for Salting | Isopropanol | A common solvent for the formation of the hydrochloride salt. google.com |

| Purification Method | Recrystallization | Effective in removing impurities to achieve high purity of the final product. google.com |

| Analytical Verification | High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the synthesized compound. medpharmres.com |

Synthesis of this compound Analogues and Derivatives for Structure-Activity Exploration

The synthesis of analogues and derivatives of this compound is a key area of research for exploring structure-activity relationships (SAR). nih.govpharmacreations.com These studies involve systematically modifying the chemical structure to understand how these changes affect the compound's biological activity. pharmacreations.com

Design Principles for Novel Phenothiazine Core Structures

The design of new phenothiazine-based compounds is often guided by modifying the core structure to alter its electronic and steric properties. researchgate.net Key design principles include:

Substitution on the Phenothiazine Ring: The nature and position of substituents on the phenothiazine ring are crucial. pharmacreations.comresearchgate.net For example, a trifluoromethyl substituent is known to be more potent than a chlorine substituent in some phenothiazines due to more favorable Van der Waal's contacts. gpatindia.com

Extension of π-Conjugation: Extending the π-conjugation length of the phenothiazine core can alter its photophysical and redox properties. researchgate.net

Hybridization with Other Moieties: Linking the phenothiazine system to other chemical entities, such as indolizines or chalcones, has been explored to develop hybrid molecules with potential therapeutic interest. mdpi.com

Functional Group Modifications and Their Synthetic Routes

Functional group modifications are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a drug's properties. slideshare.netashp.org In the context of Brompromazine, this often involves altering the side chain.

Altering the Aminoalkyl Side Chain: The length of the carbon chain separating the phenothiazine nitrogen from the terminal amino group is an important feature. arkat-usa.org Synthetically, this can be varied by using different aminoalkyl halides in the N-alkylation step.

Modifying the Terminal Amino Group: The nature of the substituent on the terminal nitrogen can be changed. For instance, a piperazine (B1678402) side chain provides different properties compared to an alkylamino side chain. gpatindia.com

The synthesis of these derivatives generally follows the same fundamental synthetic pathway as Brompromazine, with variations introduced through the use of different starting materials and reagents. medcraveonline.commdpi.com

| Desired Modification | Synthetic Approach | Rationale for Modification |

| Halogen Substitution | Utilizing different halogenated phenothiazine precursors. | To modulate the electronic properties of the phenothiazine ring. gpatindia.com |

| Side Chain Length Variation | Employing aminoalkyl halides with different carbon chain lengths in the N-alkylation step. | To investigate the impact of the distance between the phenothiazine core and the terminal amine on activity. mdpi.com |

| Terminal Amine Modification | Using different substituted amines in the final steps of the synthesis. | To alter the basicity and steric bulk of the side chain, potentially affecting receptor binding. gpatindia.com |

Molecular and Cellular Pharmacology of Brompromazine Hydrochloride Preclinical and in Vitro Focus

Cellular Pathway Modulation Studies

Signal Transduction Cascade Investigations in Cultured Cells

Further preclinical research focused specifically on the receptor binding profile and cellular effects of Brompromazine Hydrochloride is required before a comprehensive pharmacological article can be written.

Ion Channel Modulation Mechanisms (e.g., Voltage-Gated K+ Channels)

Voltage-gated K+ channels are integral to diverse physiological processes, including the repolarization of neurons and cardiac cells after an action potential. nih.gov By opening and allowing the efflux of potassium ions, these channels help to stabilize the membrane potential. nih.gov The modulation of these channels by pharmaceutical agents can therefore significantly impact cellular function. nih.gov Neuromodulators can influence ion channel activity through G-protein coupled receptor (GPCR) signaling cascades, affecting action potential initiation, propagation, and neurotransmitter release. frontiersin.orgnih.gov

Given the structural and functional similarities among phenothiazines, it is plausible that this compound could also modulate voltage-gated K+ channels, thereby influencing neuronal signaling. However, specific preclinical studies are needed to confirm this hypothesis and to elucidate the precise mechanisms involved.

Influence on Neurotransmitter Systems Beyond Direct Receptor Binding

This compound's pharmacological profile extends beyond direct receptor antagonism, influencing neurotransmitter systems through various indirect mechanisms. While the primary action of many antipsychotics involves blocking dopamine (B1211576) and serotonin (B10506) receptors, their effects on neurotransmitter dynamics are more complex. drugbank.comscripps.edu

Furthermore, the balance between excitatory and inhibitory neurotransmitter systems, such as the GABAergic system, is critical for proper central nervous system function. scielo.org.mx Drugs that modulate ion channels can indirectly affect neurotransmitter release by altering the electrical state of the presynaptic terminal. frontiersin.orgnih.gov Although direct evidence for this compound is lacking in the search results, it is conceivable that it could influence neurotransmitter systems through these indirect pathways, a common characteristic of its drug class.

Enzymatic Activity Modulation by this compound

Inhibition or Activation of Specific Enzymes (e.g., Prolyl Oligopeptidase)

Preclinical research has identified prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), as a potential target for neuropsychiatric drugs. diva-portal.orgmdpi.com POP is a cytosolic serine protease involved in the metabolism of small peptides and has been implicated in neurological and psychiatric conditions. diva-portal.org

Inhibition of POP is being explored as a therapeutic strategy for cognitive deficits associated with conditions like schizophrenia. mdpi.comnih.gov Studies have shown that POP inhibitors can restore levels of certain proteins, such as Prohibitin 2 (PHB2), in models of psychosis. mdpi.comnih.gov Interestingly, the efficacy of some POP inhibitors in inducing cellular processes like autophagy does not always correlate with their direct enzymatic inhibitory activity, suggesting alternative mechanisms of action. diva-portal.org While there is no direct evidence from the provided search results that this compound inhibits POP, the modulation of enzymatic activity is a known mechanism for various drugs. americanpharmaceuticalreview.comnih.govnih.govrsc.org For instance, certain compounds can inhibit or induce cytochrome P450 enzymes, affecting drug metabolism. nih.gov

In Vitro Biological Activities in Non-Clinical Models

Antimicrobial Activity Studies in Bacterial and Fungal Strains

Several studies have investigated the in vitro antimicrobial properties of various chemical compounds, including those structurally related to this compound. Phenothiazine (B1677639) derivatives have demonstrated notable antibacterial and antifungal activities. researchgate.net For example, some synthesized phenothiazine-3-sulphonamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

The antimicrobial efficacy of a compound is typically assessed by determining its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. researchgate.netnih.gov Studies on other compounds have reported MIC values against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govmdpi.com For instance, the antidepressant drug amitriptyline (B1667244) hydrochloride has been shown to possess significant antibacterial activity against a wide range of bacteria and some fungi. nih.gov Although specific data for this compound is not available in the provided results, the known antimicrobial activity of related phenothiazines suggests that it may also possess such properties.

Table 1: Examples of In Vitro Antimicrobial Activity of Related Compounds This table is for illustrative purposes based on the activity of related compound classes, as direct data for this compound was not found.

| Compound Class | Microorganism | Activity |

|---|---|---|

| Phenothiazine Derivatives | Staphylococcus aureus (Gram-positive) | Bactericidal |

| Phenothiazine Derivatives | Escherichia coli (Gram-negative) | Bactericidal |

| Phenothiazine Derivatives | Aspergillus fumigatus (Fungus) | Fungicidal |

| Tricyclic Antidepressants (e.g., Amitriptyline) | Staphylococcus spp. | Inhibitory |

| Tricyclic Antidepressants (e.g., Amitriptyline) | Candida albicans | Moderately Inhibitory |

Anti-inflammatory Effects in Cellular Assays (e.g., LPS-induced inflammation in RAW 264.7 cell line)

The anti-inflammatory potential of compounds can be evaluated in vitro using cellular models such as the RAW 264.7 macrophage cell line. researchgate.net In these assays, inflammation is often induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. researchgate.netnih.gov LPS stimulation of RAW 264.7 cells leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netplos.org

While direct studies on this compound are not present in the search results, research on other compounds demonstrates the utility of this model. For instance, a bioconversion product of black rice and blueberry was shown to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells. researchgate.net Similarly, other novel compounds have demonstrated potent anti-NO activity and have been shown to reduce the expression of pro-inflammatory genes like COX-2, IL-1β, and IL-6 in this cell line. jmb.or.kr These findings suggest that compounds with anti-inflammatory properties can modulate key signaling pathways involved in the inflammatory response. plos.org Given that other psychotropic agents have shown anti-inflammatory effects, it is plausible that this compound could exhibit similar activity, though this requires experimental verification.

Table 2: Effects of an Exemplary Compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells This table illustrates the type of data obtained from such assays, using a bioconversion product of black rice and blueberry (BB) as an example. researchgate.net

| Treatment | Effect on NO Production | Effect on TNF-α Production | Effect on IL-6 Production |

|---|---|---|---|

| LPS | Increased | Increased | Increased |

| LPS + BB (0.625 µg/mL) | Inhibited | Inhibited | Inhibited |

| LPS + BB (1.25 µg/mL) | Inhibited | Inhibited | Inhibited |

| LPS + BB (2.5 µg/mL) | Inhibited | Inhibited | Inhibited |

Cytotoxicity Evaluation in Cancer Cell Lines

A thorough review of published scientific literature reveals a lack of available data from preclinical and in vitro studies on the cytotoxic effects of this compound on cancer cell lines. Consequently, there are no specific research findings or detailed data tables to present regarding its potential anti-cancer activity.

Scientific investigation into the effects of this compound on the viability and proliferation of various cancer cell lines is necessary to establish a cytotoxicity profile. Such studies would typically involve determining the half-maximal inhibitory concentration (IC50) across a range of cancer cell types to assess its potency and selectivity. Without these foundational preclinical evaluations, the potential of this compound as a cytotoxic agent against cancer remains uncharacterized.

Data Tables

No data is available from preclinical or in vitro studies on the cytotoxicity of this compound in cancer cell lines.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Brompromazine Hydrochloride and Its Analogues

Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is an abstract concept representing the essential ensemble of steric and electronic features required for a molecule to interact optimally with a specific biological target and elicit a response. wikipedia.org For phenothiazine (B1677639) antipsychotics like Brompromazine Hydrochloride, the key pharmacophoric elements are well-defined and center on the tricyclic core, a substituent at the 2-position, and an aminoalkyl side chain at the N-10 position. wikipedia.orgpatsnap.com The spatial arrangement of these features allows the molecule to bind effectively to target receptors, particularly dopamine (B1211576) D2 receptors. wikipedia.orgniscpr.res.in

The substituent at the C-2 position of the phenothiazine ring is a critical determinant of antipsychotic potency. slideshare.net Unsubstituted phenothiazine shows minimal activity. slideshare.net The introduction of an electron-withdrawing group at this position significantly enhances neuroleptic effects. slideshare.netslideshare.net These groups increase the molecule's lipophilicity, which facilitates crossing the blood-brain barrier, and favorably influences receptor binding. if-pan.krakow.plnih.gov

The potency of the antipsychotic activity is directly related to the nature of the C-2 substituent, with the general order of efficacy being: -CF₃ > -Cl. if-pan.krakow.plgpatindia.com Brompromazine features a bromine atom at this position. Like chlorine, bromine is a halogen and an electron-withdrawing, lipophilic group, which contributes to its biological activity. ijpsonline.com Substitutions at other positions on the ring, such as 1, 3, or 4, are generally less effective or may diminish activity compared to substitution at the 2-position. slideshare.net

Table 1: Research Findings on the Impact of C-2 Substituents on Phenothiazine Activity

| Substituent Group | Position | Effect on Activity | Rationale | Source |

|---|---|---|---|---|

| Electron-withdrawing (e.g., -Cl, -CF₃, -Br) | C-2 | Increases antipsychotic potency | Enhances lipophilicity and favorable receptor interactions. | slideshare.net, if-pan.krakow.pl, nih.gov |

| Hydrogen (-H) | C-2 | Minimal to no activity | Lacks the necessary electronic and steric properties for potent receptor blockade. | ijpsonline.com |

| Hydroxyl (-OH) | C-2 | Decreases potency | Reduces lipophilicity, hindering passage across the blood-brain barrier. | nih.gov |

| Other Positions (e.g., C-3, C-4) | Ring System | Less effective than C-2 substitution | The geometry of the receptor binding site shows a preference for substitution at the C-2 position. | slideshare.net |

Chain Length: A three-carbon (propyl) bridge between the ring nitrogen (N-10) and the terminal amine nitrogen is critical for potent antipsychotic activity. slideshare.netslideshare.net Shortening this alkyl linker to two carbons or lengthening it can alter receptor affinity and may shift the activity profile, for instance towards antihistaminergic effects. if-pan.krakow.pliiarjournals.org

Terminal Amine Group: The amine at the end of the side chain must be tertiary for maximal activity. slideshare.netslideshare.net Brompromazine contains a dimethylamino group, which satisfies this requirement.

Chain Structure: While Brompromazine has a linear aliphatic chain, incorporating the terminal amine into a piperazine (B1678402) ring, as seen in analogues like fluphenazine, can further increase antipsychotic potency. if-pan.krakow.plgpatindia.com The type of side chain influences the intensity of the neuroleptic action, with the general ranking being: piperazine > piperidine (B6355638) > aliphatic chain. if-pan.krakow.pl

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug-receptor interactions. longdom.orgnih.gov Biological targets such as receptors and enzymes are chiral, meaning they can differentiate between stereoisomers (molecules with the same chemical formula but different spatial arrangements). washington.edunih.gov While Brompromazine itself does not possess a chiral center, its flexible side chain allows it to adopt various conformations in three-dimensional space. The interaction between the phenothiazine molecule and its receptor is stereoselective, meaning a specific conformation provides the optimal "fit" into the receptor's binding site. researchgate.net This precise geometric and electronic complementarity, involving the C-2 substituent and the N-10 side chain, is essential for stable binding and subsequent biological response. gpatindia.comresearchgate.net

Comparative Structure-Activity Analysis with Chlorpromazine (B137089) and Other Phenothiazines

A comparative analysis of Brompromazine with its close analogue, Chlorpromazine, highlights the subtle yet significant impact of the C-2 substituent. The primary structural difference between the two is the halogen at this position: bromine in Brompromazine and chlorine in Chlorpromazine. nih.govevitachem.com Both are electron-withdrawing halogens that confer high antipsychotic potency. if-pan.krakow.pl The slightly different size and electronegativity of bromine compared to chlorine can lead to minor variations in lipophilicity, receptor binding affinity, and metabolic profile, although they share the same fundamental mechanism of action as D2 receptor antagonists. wikipedia.orgijpsonline.comevitachem.com

Table 2: Interactive Comparative Analysis of Brompromazine and Chlorpromazine

| Feature | This compound | Chlorpromazine Hydrochloride | Significance of Difference | Source |

|---|---|---|---|---|

| IUPAC Name | 3-(2-bromophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | Defines the specific halogen substituent. | evitachem.com, gpatindia.com |

| Molecular Formula | C₁₇H₂₀BrClN₂S | C₁₇H₁₉ClN₂S · HCl | Reflects the substitution of Br for Cl in the base molecule. | evitachem.com, drugbank.com |

| Substituent at C-2 | Bromo (-Br) | Chloro (-Cl) | Both are potent electron-withdrawing groups essential for activity. Minor differences in size and electronegativity can influence potency and pharmacokinetics. | if-pan.krakow.pl, ijpsonline.com |

| Side Chain at N-10 | 3-(dimethylamino)propyl | 3-(dimethylamino)propyl | Identical; the three-carbon tertiary amine chain is optimal for neuroleptic activity. | slideshare.net, slideshare.net |

| Primary Mechanism | Dopamine D2 Receptor Antagonist | Dopamine D2 Receptor Antagonist | Shared mechanism of action, typical for this class of antipsychotics. | wikipedia.org, evitachem.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical approach used in drug design to correlate the chemical structure of compounds with their biological activity. wikipedia.org By developing these models, medicinal chemists can predict the activity of novel molecules before they are synthesized, saving time and resources. wikipedia.orgjmedchem.com

For phenothiazines, QSAR models have been developed to predict their antipsychotic efficacy. These models are built by performing regression analysis on a series of known phenothiazine drugs. niscpr.res.in The process involves:

Calculating Descriptors: A variety of molecular descriptors are calculated for each compound, including electronic parameters (derived from molecular orbital calculations), physicochemical properties (like logP for lipophilicity and Polar Surface Area or PSA), and steric descriptors. niscpr.res.in

Model Building: Statistical methods or machine learning algorithms are used to create a mathematical equation that links these descriptors to the observed biological activity (e.g., receptor binding affinity or clinical efficacy). niscpr.res.innih.gov

Validation: The resulting model is rigorously validated to ensure it is robust and has predictive power. jbclinpharm.org

Studies on phenothiazines have shown that antipsychotic activity can be successfully correlated with parameters such as the energy of molecular orbitals, docking scores with dopamine receptors, and physicochemical properties. niscpr.res.in These predictive models confirm the importance of the key pharmacophoric features discussed previously, providing a quantitative basis for understanding the SAR of Brompromazine and its analogues.

Physicochemical Descriptors and Their Correlation with Pharmacological Effects

The pharmacological profile of this compound and its phenothiazine analogues is intrinsically linked to their physicochemical properties. These descriptors, which include lipophilicity, ionization constant (pKa), and various steric and electronic parameters, govern the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as its interaction with biological targets. The structure-activity relationship (SAR) and structure-mechanism relationship (SMR) of phenothiazines are well-documented, revealing a strong correlation between specific molecular features and their resulting therapeutic effects.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a phenothiazine's ability to cross biological membranes, including the blood-brain barrier (BBB). if-pan.krakow.plresearchgate.net A high degree of lipophilicity in the phenothiazine ring facilitates penetration into the lipid-rich tissues of the central nervous system (CNS), which is essential for their neuroleptic activity. if-pan.krakow.pl For this compound, the predicted LogP value is approximately 5.87, indicating significant lipophilic character. chemsrc.com

Research on phenothiazine analogues has demonstrated a direct correlation between lipophilicity and various pharmacological activities.

Antipsychotic and Neuroleptic Activity : Phenothiazines applied as neuroleptics readily cross the blood-brain barrier due to their strong affinity for the lipid bilayers of neuron cell membranes. if-pan.krakow.pl The lipophilic nature of these compounds is a prerequisite for reaching their central targets, primarily dopamine receptors. if-pan.krakow.plpharmacy180.com

Anti-proliferative and Multidrug Resistance (MDR) Reversal Activity : Studies have shown that substituents on the phenothiazine ring that increase lipophilicity also intensify the anti-proliferative action of these derivatives. if-pan.krakow.pl Similarly, the ability to reverse MDR in cancer cells is linked to their lipophilicity, which allows them to interact with and inhibit efflux pumps like P-glycoprotein. if-pan.krakow.pl Conversely, introducing hydrophilic groups, such as a hydroxyl (-OH) group, markedly lowers their efficacy in MDR inhibition. if-pan.krakow.pl

Blood-Brain Barrier Penetration : For phenothiazine homologues, a better correlation is observed between lipophilicity descriptors and pharmacokinetic parameters compared to a more diverse group of antipsychotics. researchgate.net One study found that a chromatographic hydrophobicity index (ICHI) gave a better correlation with the BBB penetration index (r = 0.976) for phenothiazines than the standard logP octanol/water (r = 0.557), highlighting the nuanced role of lipophilicity in brain permeability. researchgate.net

Ionization Constant (pKa)

The pKa value dictates the degree of ionization of a drug at a given pH. This compound has a pKa of approximately 9.3, indicating it is a weak base and will be predominantly protonated and positively charged at physiological pH. evitachem.com This positive charge is crucial for the pharmacological mechanism. Many phenothiazine derivatives are amphiphilic amines that carry a positive charge in neutral pH solutions. if-pan.krakow.pl This cationic group is thought to interact with anionic side chains on target proteins, such as calmodulin and dopamine receptors. if-pan.krakow.pl

The pKa values for several related phenothiazines have been experimentally determined, showing a range that influences their interaction with biological targets. researchgate.net

Interactive Table: pKa Values of Selected Phenothiazines

| Compound | pKa Value | Reference |

| This compound | ~9.3 | evitachem.com |

| Chlorpromazine Hydrochloride | 9.15 | researchgate.net |

| Promazine (B1679182) Hydrochloride | 9.37 | researchgate.net |

| Triflupromazine Hydrochloride | 9.03 | researchgate.net |

| Fluphenazine Dihydrochloride | 10.01 | researchgate.net |

| Thioridazine Hydrochloride | 8.89 | researchgate.net |

| Trifluoperazine (B1681574) Dihydrochloride | 8.97 | researchgate.net |

Electronic and Steric Effects of Substituents

The nature and position of substituents on the phenothiazine tricycle and the N-10 side chain profoundly influence pharmacological activity.

Substituent at C-2 : The C-2 position is considered optimal for substitution to enhance neuroleptic activity. pharmacy180.com The presence of an electron-withdrawing group at this position is critical. The potency of antipsychotic activity generally increases in the following order of substituents: -H < -Cl < -CF3 < -SO2NR2. if-pan.krakow.pliosrphr.org Brompromazine features a bromine atom at this position. Its close analogue, chlorpromazine, has a chlorine atom, which is also an electron-withdrawing group that imparts asymmetry to the molecule, believed to be an important structural feature for receptor binding. pharmacy180.com The trifluoromethyl (-CF3) group, as seen in triflupromazine, generally confers greater potency than a chlorine atom. pharmacy180.com

Side Chain at N-10 : The structure of the aminoalkyl side chain attached to the nitrogen at position 10 is another key determinant of activity.

Chain Length : A three-carbon chain separating the two nitrogen atoms (the ring nitrogen and the terminal amine) is considered optimal for maximum neuroleptic potency. pharmacy180.comnih.gov Shortening this alkyl linker to two carbons can alter the receptor affinity. if-pan.krakow.pl

Amine Group : A tertiary amine in the side chain, as found in Brompromazine, shows maximum potency, while secondary or primary amines lead to reduced or abolished activity. pharmacy180.com The type of terminal amine group also modulates the intensity of the neuroleptic action, with the general ranking being: piperazine group > piperidine group > aliphatic chain. if-pan.krakow.pl Compounds with a piperazine ring tend to be the most potent antipsychotics. iosrphr.org

The interplay of these physicochemical descriptors is summarized in the following table, which compares Brompromazine with its key analogues.

Interactive Table: Physicochemical Descriptors and Pharmacological Potency of Phenothiazine Analogues

| Compound | C-2 Substituent | N-10 Side Chain | LogP | pKa | Relative Antipsychotic Potency |

| Brompromazine | -Br | Aliphatic (Dimethylamino) | 5.87 chemsrc.com | ~9.3 evitachem.com | Potent |

| Chlorpromazine | -Cl | Aliphatic (Dimethylamino) | 5.2 nih.gov | 9.15 researchgate.net | Standard, Potent pharmacy180.com |

| Triflupromazine | -CF3 | Aliphatic (Dimethylamino) | - | 9.03 researchgate.net | More potent than Chlorpromazine pharmacy180.com |

| Promazine | -H | Aliphatic (Dimethylamino) | - | 9.37 researchgate.net | Less potent than Chlorpromazine nih.gov |

| Fluphenazine | -CF3 | Piperazine | - | 10.01 researchgate.net | Very Potent iosrphr.org |

| Trifluoperazine | -CF3 | Piperazine | - | 8.97 researchgate.net | Very Potent iosrphr.org |

Preclinical Data on this compound Remains Largely Undocumented in Publicly Available Research

The majority of research in this class of phenothiazine antipsychotics has concentrated on its chlorinated analogue, Chlorpromazine, which is a widely studied first-generation antipsychotic. While Brompromazine is structurally similar—differing by the substitution of a bromine atom for the chlorine atom on the phenothiazine ring—specific data on its absorption, distribution, metabolism, excretion, and its precise effects on the central nervous system are not extensively documented.

One study has been identified that developed a method for the determination of Brompromazine (referred to as BPZ) and its metabolites in rat plasma, indicating that at least some pharmacokinetic analysis has been performed in rodents. acs.orgresearchgate.net The research, focused on creating molecularly imprinted polymers for detection, mentions a pharmacokinetic study application in its title, suggesting that foundational data on the compound's behavior in an animal model exists. acs.orgresearchgate.netacs.org However, the detailed results of this pharmacokinetic investigation, such as its half-life, bioavailability, metabolic pathways, and excretion patterns, are not detailed in the available abstracts.

There is no publicly available information regarding specific preclinical investigations into this compound's blood-brain barrier permeability in animal models. Similarly, detailed pharmacodynamic studies focusing on its neuropharmacological effects, such as dopamine D2 receptor blockade in rodents, receptor occupancy assessments in the brain, or its broader effects in central nervous system behavioral assays, are absent from the reviewed literature.

Consequently, due to the lack of specific and detailed preclinical research findings for this compound, it is not possible to construct the requested scientific article. The focus of existing research has overwhelmingly been on other compounds within the phenothiazine class.

Preclinical in Vivo Investigations Using Animal Models

Assessment of Biological Responses in Disease-Relevant Animal Models (e.g., models of inflammation, infection)

Inflammation Models

No data from in vivo animal models of inflammation (such as carrageenan-induced paw edema, TPA-induced ear edema, or adjuvant-induced arthritis) investigating the effects of Brompromazine Hydrochloride were found in the reviewed sources. While the anti-inflammatory potential of other compounds has been assessed using these standard models, similar research for this compound is not present in the available literature. ijpras.commdpi.compublichealthtoxicology.com

Infection Models

Similarly, a review of the literature did not yield any in vivo studies on the efficacy of this compound in established animal models of bacterial or viral infection. Although other phenothiazine (B1677639) derivatives, such as Prochlorperazine, have been evaluated in mice for protection against bacterial challenges, no such data are available for this compound. niscpr.res.in General frameworks for testing anti-infective agents in animal models exist, but their specific application to this compound has not been documented in the searched scientific reports. nih.govnih.govnih.gov

Due to the absence of research findings, no data tables on the biological responses of this compound in these models can be provided.

Computational and in Silico Methodologies in Brompromazine Hydrochloride Research

Molecular Docking Simulations of Brompromazine Hydrochloride with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. easychair.org This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a protein target at the atomic level. Such simulations allow for the visualization of the intermolecular interactions that stabilize the ligand-protein complex.

Identification of Putative Binding Sites and Interaction Modes

Computational studies on phenothiazine (B1677639) derivatives, the class to which this compound belongs, have successfully utilized molecular docking to identify potential binding sites on various protein targets. frontiersin.orgacs.org These studies often employ bioinformatics tools to characterize regions on the target protein that are suitable for anchoring the compound. frontiersin.org For instance, research on phenothiazine interactions with the anti-apoptotic protein BCL-2 has used molecular docking to pinpoint binding sites and understand the structural basis for their activity. frontiersin.orgabap.co.in

The interaction modes of phenothiazines are often characterized by the insertion of their tricyclic ring system into hydrophobic pockets of the target protein. frontiersin.org The specific nature of these interactions, including hydrogen bonds and van der Waals forces, can be elucidated through docking simulations. For example, docking studies of phenothiazine derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have revealed specific amino acid interactions that are crucial for their inhibitory activity. acs.org

Prediction of Ligand-Protein Binding Affinities

A key application of molecular docking is the prediction of the binding affinity between a ligand and a protein, which is often expressed as a scoring function. easychair.orgnih.gov These scores provide a quantitative estimate of the strength of the interaction, which is crucial for ranking potential drug candidates. nih.gov Various computational models, including force-field-based empirical docking and more recent machine learning and deep learning approaches, have been developed to improve the accuracy of binding affinity predictions. nih.govnih.govarxiv.org

In the context of phenothiazines, docking studies have been used to predict binding energies against various targets. For example, a study on phenothiazine derivatives as potential modulators of human Cu-Zn superoxide (B77818) dismutase (SOD1) used docking to identify a top-scoring compound based on its predicted binding energy. nih.gov Similarly, research on trifluoperazine (B1681574), a related phenothiazine, used molecular docking to predict its binding affinity to different protein kinases, with the lowest binding energy indicating the highest affinity. scitechnol.com

Table 1: Predicted Binding Affinities of Phenothiazine Derivatives with Target Proteins

| Phenothiazine Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Trifluoperazine | CK1 Kinase | -9.1 scitechnol.com |

| Trifluoperazine | TLK Kinase | -9.0 scitechnol.com |

| Trifluoperazine | AGC Kinase | -8.8 scitechnol.com |

This table presents predicted binding affinities from a molecular docking study of trifluoperazine with various protein kinases. A more negative value indicates a stronger predicted binding affinity.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding Stability

Studies on phenothiazines have employed MD simulations to investigate their interactions with biological systems. For example, MD simulations of chlorpromazine (B137089), another phenothiazine, within a lipid monolayer have shown how the drug orients itself and affects the ordering of the surrounding lipid tails. nih.gov In another study, MD simulations revealed that trifluoperazine activates SOD1 by stabilizing an electrostatic loop, whereas chlorpromazine inhibits it by causing this loop to move away from the catalytic site. nih.gov These simulations offer insights into the dynamic nature of drug-protein interactions that are not captured by static docking models. nih.govfrontiersin.orgmdpi.com

Virtual Screening Approaches for Identification of Related Bioactive Scaffolds

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. scielo.br VS can be either ligand-based or structure-based. scielo.br Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock a library of compounds, while ligand-based approaches search for molecules with similar properties to known active compounds. scielo.br

The phenothiazine scaffold has been a subject of interest in virtual screening to discover new bioactive compounds. benthamdirect.comnih.gov By starting with a known bioactive molecule, combinatorial libraries can be generated and screened virtually to explore a wide chemical space. scielo.br This approach has been used to identify phenothiazine-like scaffolds with potential activities against various diseases. peter-ertl.commdpi.com For instance, a structure-based approach was used to identify new human Cu-Zn superoxide dismutase (SOD1) modulators based on a phenothiazine scaffold. nih.gov

Cheminformatics and Bioinformatics Applications in Phenothiazine Research

Cheminformatics and bioinformatics are essential disciplines in modern drug discovery, providing the tools and methods to analyze, organize, and model chemical and biological data. wjpsonline.comresearchgate.net In phenothiazine research, these approaches play a vital role in understanding structure-activity relationships (SAR) and predicting the properties of new derivatives. acs.orgnih.gov

Bioinformatics tools are used to characterize potential drug targets and their binding sites. frontiersin.org Cheminformatics applications, such as quantitative structure-activity relationship (QSAR) modeling, are used to correlate the chemical structure of phenothiazine derivatives with their biological activities. acs.org For example, a comparative molecular field analysis (CoMFA) study on a set of phenothiazines helped to elucidate the role of hydrophobicity in their multidrug resistance-modifying activity. acs.org Furthermore, in silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of phenothiazine derivatives, which is crucial for the early stages of drug development. wjpsonline.comresearchgate.net

Analytical Methodologies for Research and Characterization of Brompromazine Hydrochloride

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental in the analytical workflow of Brompromazine Hydrochloride, providing powerful separation capabilities essential for its quantification in complex mixtures and for the analysis of its metabolites.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis and quality control of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A common approach for the analysis of this compound and related compounds is reverse-phase HPLC. iosrphr.org Method development often focuses on achieving a simple, rapid, and accurate isocratic method. For instance, a study aimed at the simultaneous quantitation of Chlorpromazine (B137089) HCl and Trihexiphenidyl HCl utilized an ODS C18 column with a mobile phase consisting of a mixture of Ammonium (B1175870) acetate (B1210297) Buffer and Methanol (B129727) in a ratio of 15:85. iosrphr.org The detection was carried out at a wavelength of 211nm, achieving retention times of 2.5 minutes for Chlorpromazine HCl. iosrphr.org

The validation of such HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, and robustness are within acceptable limits. iosrphr.org

Table 1: Example of HPLC Method Parameters for the Analysis of Chlorpromazine HCl

| Parameter | Condition |

| Column | ODS C18 (250×4.6mm, 5µ) |

| Mobile Phase | Ammonium acetate Buffer: Methanol (15:85) |

| Flow Rate | 1 ml/min |

| Detection Wavelength | 211 nm |

| Retention Time | 2.5 min |

| Linearity Range | 60-140 µg/ml |

| Correlation Coefficient | 0.998 |

This data is illustrative of a method developed for Chlorpromazine HCl, which is often used interchangeably with this compound in scientific literature. iosrphr.org

For the analysis of this compound at trace levels and for the identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnuph.edu.ua This technique is particularly valuable for analyzing complex biological matrices. shimadzu.com

LC-MS/MS methods for phenothiazines like this compound typically employ a triple quadrupole mass spectrometer. nih.gov The analysis is often performed in the positive ion mode using multiple reaction monitoring (MRM) for quantification. nih.govnih.gov The development of these methods includes the optimization of both chromatographic separation and mass spectrometric parameters. nih.gov

A study on the degradation products of Chlorpromazine Hydrochloride in aqueous solutions utilized LC-MS to identify compounds such as chlorpromazine N-oxide and norchlorpromazine. nuph.edu.ua The method successfully confirmed the molecular weights of these degradation products. nuph.edu.ua In another application, an LC-MS/MS method was developed for the simultaneous determination of various powdered medicinal drugs, including Chlorpromazine. nih.gov This method used a core-shell ODS column and a gradient mobile phase of 10 mM ammonium formate (B1220265) and acetonitrile. nih.gov

Table 2: Key Parameters in LC-MS/MS Analysis of Chlorpromazine

| Parameter | Typical Setting |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive Ion Mode |

| Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Column | C18 or core-shell ODS |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium formate) |

This data represents typical parameters for the analysis of Chlorpromazine, a compound closely related to or synonymous with this compound. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of this compound. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

A quantitative NMR procedure has been described for the analysis of Chlorpromazine HCl in bulk and pharmaceutical dosage forms. nih.gov This method is based on the measurement of a characteristic signal of the compound relative to an internal standard. nih.gov The specificity of NMR allows for direct and accurate assays without interference from excipients. nih.gov Solid-state NMR has also been employed to investigate the structural disorder in Chlorpromazine Hydrochloride solvatomorphs. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum provides a unique "fingerprint" of the molecule, which can be used for identification purposes by comparing it to a reference spectrum. chemicalbook.com The spectrum shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of this compound in various formulations. The method is based on the principle that the molecule absorbs UV or visible light, and the amount of light absorbed is directly proportional to its concentration.

The UV spectrum of Chlorpromazine Hydrochloride typically shows maximum absorbance (λmax) at specific wavelengths. For instance, in one method, the λmax was observed at 314 nm. The addition of a chromogenic agent can be used to shift the wavelength of maximum absorbance to avoid interferences, as demonstrated in a method using bromophenol blue which resulted in a new λmax at 413 nm. UV-Vis spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness.

Table 3: Spectroscopic Data for Chlorpromazine Hydrochloride

| Technique | Observation |

| ¹H NMR | Provides chemical shifts and coupling constants for protons. |

| ¹³C NMR | Provides chemical shifts for carbon atoms. |

| IR Spectroscopy | Shows characteristic absorption bands for functional groups. |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) typically around 314 nm. |

This data is based on available information for Chlorpromazine Hydrochloride, which is considered analogous to this compound for the purpose of this article. nih.govnist.gov

Emerging Research Avenues and Future Directions for Brompromazine Hydrochloride

Brompromazine Hydrochloride as a Research Tool and Pharmacological Probe

This compound, a phenothiazine (B1677639) derivative, serves as a valuable research tool for investigating the roles of various neurotransmitter systems. evitachem.comnih.gov Its primary mechanism of action involves the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype, in the central nervous system. evitachem.compatsnap.comrxlist.com This property makes it a useful pharmacological probe for studying dopamine-mediated signaling pathways and their involvement in psychosis. evitachem.compatsnap.com

Beyond its well-established effects on dopamine receptors, this compound also interacts with other receptor systems, including serotonin (B10506) and histamine (B1213489) receptors, contributing to its broader pharmacological profile. evitachem.comwikipedia.org This multi-target activity, while complex, allows researchers to explore the interplay between different neurotransmitter systems. However, its lack of selectivity for a single target means it is not suitable as a chemical probe in assays that require a highly specific modulator of one protein. chemicalprobes.org

In laboratory settings, this compound is utilized for research and development purposes. lgcstandards.comlgcstandards.com For instance, its structural similarity to chlorpromazine (B137089) allows for comparative studies to understand the structure-activity relationships within the phenothiazine class of compounds. evitachem.com Research applications include analytical method development and stability studies. axios-research.comweblivelink.com

Design and Synthesis of Advanced this compound Derivatives with Modulated Selectivity

The development of advanced derivatives of this compound focuses on modulating its selectivity for specific receptor targets to enhance therapeutic efficacy and minimize off-target effects. The synthesis of this compound and its analogs typically starts with a phenothiazine core. evitachem.comgoogle.com The key starting material is often 2-chlorophenothiazine, which undergoes alkylation with an appropriate amine side chain. evitachem.comgoogle.com

The structure-activity relationship (SAR) of phenothiazines is a critical area of study for designing new derivatives. gpatindia.com Key structural features that influence activity include:

The substituent at the 2-position of the phenothiazine ring: The nature of this substituent significantly impacts the potency. For example, a trifluoromethyl group generally confers higher potency than a chlorine atom due to more favorable van der Waals interactions with the side chain. gpatindia.com

The nature of the amino side chain: The length and branching of the alkylamino side chain, or its incorporation into a heterocyclic ring like a piperazine (B1678402), influences receptor binding and potency. gpatindia.comramauniversity.ac.in A piperazine side chain, for instance, can provide more van der Waals contacts with the substituent at the 2-position compared to a simple alkylamino side chain. gpatindia.com

Researchers are exploring the synthesis of novel phenothiazine derivatives by modifying these structural elements. nih.gov The goal is to create compounds with improved selectivity for specific dopamine or serotonin receptor subtypes, or even to introduce novel activities. globalresearchonline.net For example, by altering the side chain and substituents on the phenothiazine ring, it may be possible to develop derivatives with a more desirable pharmacological profile. gpatindia.comnih.gov

Table 1: Key Structural Modifications and Their Potential Impact on Activity

| Structural Modification | Potential Impact on Pharmacological Activity |

| Substitution at the 2-position of the phenothiazine ring (e.g., replacing chlorine with trifluoromethyl) | Increased potency due to enhanced van der Waals interactions. gpatindia.com |

| Alteration of the amino side chain length and branching | Modified receptor binding affinity and selectivity. gpatindia.comramauniversity.ac.in |

| Incorporation of the side chain into a heterocyclic ring (e.g., piperazine) | Potentially increased van der Waals contacts and altered potency. gpatindia.com |

Exploration of Novel Molecular Targets Based on Preclinical Findings

While the primary molecular targets of this compound are dopamine and, to a lesser extent, serotonin and histamine receptors, preclinical research suggests potential interactions with other cellular components. evitachem.comwikipedia.org These findings open avenues for exploring novel molecular targets for this class of compounds.

One area of interest is the interaction of phenothiazines with glutamatergic receptors. Studies on the related compound chlorpromazine have shown effects on NMDA and AMPA receptors, which are key players in excitatory neurotransmission. clinmedjournals.org Specifically, chlorpromazine has been found to have inhibitory effects on NMDA receptors, potentially mediated through an action at the zinc binding site. wikipedia.org At different concentrations, it can either increase or suppress NMDA receptor activity. wikipedia.org These interactions with the glutamatergic system are being investigated as a potential novel mechanism for the therapeutic effects of phenothiazines. clinmedjournals.org

Furthermore, the broad-spectrum activity of phenothiazines suggests that they may influence various signaling pathways within the cell. iiarjournals.orgdrugbank.com The identification of these downstream effects and secondary targets is an active area of research. nih.govnih.govmdpi.comresearchgate.net Understanding these novel interactions could lead to the repurposing of existing phenothiazine derivatives or the design of new compounds with unique therapeutic applications.

Applications in Chemical Biology and Systems Pharmacology Studies

This compound and its analogs are utilized in chemical biology to dissect complex biological processes. rsc.org As pharmacological probes, they help to elucidate the roles of specific receptors and signaling pathways in cellular function and disease models. nih.govtocris.com Although the non-selectivity of compounds like chlorpromazine can be a limitation, it also presents an opportunity in systems pharmacology to study the network effects of modulating multiple targets simultaneously. chemicalprobes.org

In systems pharmacology, the focus is on understanding how drugs affect the entire biological system rather than just a single target. The multi-target profile of this compound makes it a relevant tool for such studies. By observing the global cellular or physiological response to this compound, researchers can gain insights into the interconnectedness of different signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.